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Compound of Interest

Compound Name: C 1311

Cat. No.: B1681850 Get Quote

Technical Support Center: IS1311 Typing
This technical support center provides troubleshooting guidance for researchers, scientists,

and drug development professionals encountering ambiguous results during IS1311 typing

experiments for Mycobacterium avium subspecies.

Frequently Asked Questions (FAQs)
Q1: What is IS1311 typing and what is it used for?

A1: IS1311 typing is a molecular method used to differentiate strains of Mycobacterium avium,

particularly Mycobacterium avium subsp. paratuberculosis (MAP), the causative agent of

Johne's disease.[1][2] The technique relies on polymorphisms, or variations, within the IS1311

insertion sequence.[3] It is commonly used in epidemiological studies to trace infection

sources, understand disease transmission, and study the genetic diversity of MAP isolates.[1]

[4] The most common methods involve Restriction Fragment Length Polymorphism (RFLP) or

Polymerase Chain Reaction-Restriction Endonuclease Analysis (PCR-REA).[1][5][6]

Q2: I have an ambiguous IS1311 typing result. What are the potential causes?

A2: Ambiguous IS1311 typing results can arise from several factors:

Mixed Infections: The sample may contain more than one strain of MAP (e.g., a mix of

'Cattle' and 'Sheep' types). A mixed infection could hypothetically present as a C-strain result
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in a PCR typing test.[4]

Technical Issues during PCR: Problems with PCR, such as non-specific amplification,

primer-dimers, or faint bands, can make interpretation difficult.[7][8] These can be caused by

suboptimal annealing temperatures, incorrect primer concentrations, or issues with the DNA

template quality.[9][10]

Inconsistent Banding Patterns: RFLP-based methods can sometimes produce weak or

inconsistent bands, making the results difficult to interpret.[11]

Novel Polymorphisms: The isolate may have a novel SNP or polymorphism in the IS1311

sequence that affects restriction enzyme cutting sites, leading to an unexpected pattern.

Inconclusive In Silico Results: When performing in silico (computational) typing from whole-

genome sequencing (WGS) data, a result may be deemed inconclusive if the match to

known IS1311 sequences is less than the full gene length or below 99% identity.[4]

Discrepancies with Other Methods: Results from IS1311 PCR-REA can occasionally conflict

with those from other typing methods like Long Sequence Polymorphism (LSP) analysis or

whole-genome SNP-based analysis.[12]

Q3: My RFLP gel has faint bands. How can I troubleshoot this?

A3: Faint banding in RFLP is a common issue.[11] Consider the following troubleshooting

steps:

DNA Quality and Quantity: Ensure you are starting with sufficient high-quality genomic DNA

(typically 1-2 μg).[5][13] Assess DNA integrity on an agarose gel before proceeding.

Degraded DNA can result in no bands.[6]

Probe Labeling and Hybridization: Verify that the IS1311 probe is efficiently labeled. Using an

enhanced chemiluminescence (ECL) system can improve detection sensitivity.[5][13]

Optimize Hybridization Conditions: Adjust hybridization temperature and washing stringency

to ensure specific binding of the probe.
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Use a More Specific Probe: Cross-hybridization between IS1311 and the related IS1245

element can cause issues. Using shorter, more specific probes can help avoid this and yield

more distinct, easily interpretable results.[11]

Q4: My PCR-REA result is unclear. What steps can I take?

A4: Unclear PCR-REA results often stem from the initial PCR amplification.

Optimize PCR Conditions: Review and optimize your PCR protocol. Key parameters include

annealing temperature (use a gradient cycler if available), extension time (generally 1 minute

per kb), and the number of cycles (typically 25-35).[8][9]

Check Primer and Template Concentration: Use primers at an appropriate concentration

(0.2-1 μM) to avoid non-specific binding.[8] Ensure the template DNA concentration is

adequate; too little can lead to faint amplification.[8]

Verify Reagent Quality: Use high-quality dNTPs and DNA polymerase. Contaminants can

inhibit the reaction.[8]

Ensure Complete Restriction Digestion: Make sure the restriction enzyme digestion goes to

completion by using the correct buffer, temperature, and incubation time as recommended by

the manufacturer.

Q5: How can whole-genome sequencing (WGS) help resolve ambiguities?

A5: Whole-genome sequencing provides the most comprehensive data to resolve ambiguous

IS1311 typing results.

In Silico Typing: WGS data allows for in silico (computational) analysis of the IS1311

sequences. By aligning the sequence reads to a reference genome, you can precisely

identify the SNPs that define the strain type (e.g., C, S, or Bison type).[4]

Detecting Mixed Populations: WGS can help identify mixed infections by showing the

proportion of sequence reads that map to different IS1311 variants (e.g., reads with a 'T' vs.

a 'C' at position 223).[14]
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Phylogenetic Context: WGS provides a full genomic context, allowing for SNP-based

phylogenetic analysis. This can place your isolate in a broader evolutionary context and

confirm its lineage, often with greater accuracy than single-locus typing methods.[12]

Confirmation of Novel Types: If a novel banding pattern is observed, WGS can confirm if it is

due to a new polymorphism within the IS1311 element or a different genomic arrangement.

Troubleshooting Workflow for Ambiguous IS1311
Typing
The following diagram outlines a logical workflow for troubleshooting and resolving ambiguous

IS1311 typing results.
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Caption: Troubleshooting workflow for ambiguous IS1311 typing results.
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Quantitative Data Summary
The distribution of Mycobacterium avium subsp. paratuberculosis (MAP) genotypes can vary

geographically. The following table summarizes the results of an IS1311 PCR-REA study on

MAP DNA samples from various origins.

Genotype
India
(n=61)

USA
(n=11)

Canada
(n=3)

Spain
(n=2)

Portugal
(n=3)

Total
(n=80)

'Bison type' 61 1 1 0 0 63

'Cattle

type'
0 10 1 1 3 15

'Sheep

type'
0 0 1 1 0 2

Data

sourced

from a

study on

the

application

of IS1311

locus 2

PCR-REA.

[15]

Key Experimental Protocols
IS1311 RFLP Typing Protocol
This protocol is a generalized procedure based on common laboratory practices.[5][13]

DNA Digestion: Digest 1-2 µg of high-quality genomic DNA with a suitable restriction enzyme

(e.g., PvuII).[5][13]

Agarose Gel Electrophoresis: Resolve the digested DNA fragments on a 0.8% agarose gel.

Use a 1-kb DNA ladder to standardize fragment migration.[5][13]
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Southern Blotting: Transfer the separated DNA fragments from the gel to a positively

charged nylon membrane.

Probe Preparation: Prepare an IS1311 specific probe via PCR. The probe should be purified

and labeled using a system such as an enhanced chemiluminescence (ECL) direct labeling

kit.[5][13]

Hybridization: Hybridize the labeled probe to the DNA on the membrane under optimized

conditions.

Detection: Wash the membrane to remove the unbound probe and detect the signal using an

appropriate detection system (e.g., chemiluminescent substrate and imaging).

Analysis: Analyze the resulting banding pattern to determine the RFLP type.

IS1311 PCR-REA Protocol
This protocol is used to distinguish MAP strain types based on SNPs within the IS1311

sequence.[1][6]

PCR Amplification:

Amplify a specific fragment of the IS1311 gene using established primers (e.g., M56 and

M119).[1]

Set up a standard PCR reaction containing template DNA, primers, dNTPs, PCR buffer,

and a suitable DNA polymerase.

Perform PCR with an optimized thermal cycling profile, including an initial denaturation,

25-35 cycles of denaturation, annealing (e.g., 62°C), and extension, followed by a final

extension.

Verification of Amplicon: Run a small volume of the PCR product on an agarose gel to

confirm successful amplification of a band of the expected size.

Restriction Enzyme Digestion:
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Digest the remaining PCR product with a set of restriction enzymes (e.g., HinfI and MseI).

[1][6]

Incubate the reaction at the optimal temperature for the enzymes for a sufficient time to

ensure complete digestion.

Analysis of Fragments:

Separate the digested fragments by electrophoresis on a high-percentage agarose gel

(e.g., 4%).[16]

Visualize the bands and compare the resulting pattern to known patterns for different MAP

genotypes (e.g., 'Bison type', 'Cattle type', 'Sheep type').[1][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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